(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol

Medicinal Chemistry Physicochemical Profiling Drug Design

(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol (CAS 1350760-19-8) is a halogenated biphenyl derivative featuring a primary alcohol functional group on a core substituted with two chlorine and two fluorine atoms. It belongs to the class of substituted [1,1'-biphenyl]-4-ylmethanol compounds, which are primarily utilized as synthetic intermediates in medicinal chemistry, agrochemical research, and material science.

Molecular Formula C13H8Cl2F2O
Molecular Weight 289.1 g/mol
CAS No. 1350760-19-8
Cat. No. B1403212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol
CAS1350760-19-8
Molecular FormulaC13H8Cl2F2O
Molecular Weight289.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=C(C=C(C=C2Cl)CO)Cl
InChIInChI=1S/C13H8Cl2F2O/c14-10-3-7(6-18)4-11(15)13(10)9-2-1-8(16)5-12(9)17/h1-5,18H,6H2
InChIKeyQJNRRBQDXWFEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol: A Halogenated Biphenyl Building Block for Research and Synthesis


(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol (CAS 1350760-19-8) is a halogenated biphenyl derivative featuring a primary alcohol functional group on a core substituted with two chlorine and two fluorine atoms [1]. It belongs to the class of substituted [1,1'-biphenyl]-4-ylmethanol compounds, which are primarily utilized as synthetic intermediates in medicinal chemistry, agrochemical research, and material science . Its unique substitution pattern—2,6-dichloro on one ring and 2',4'-difluoro on the other—distinguishes it from simpler biphenyl methanols and influences its reactivity, physicochemical profile, and potential biological interactions. The compound's procurement value lies in its role as a versatile building block for generating diverse chemical libraries, where precise halogen placement can critically affect downstream molecular properties.

Halogenated biphenyl building block with a primary alcohol handle for further derivatization
Unique 2,6-dichloro-2',4'-difluoro substitution pattern for SAR library construction
Synthetic intermediate suited for medicinal chemistry and agrochemical research workflows

Why (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol Cannot Be Simply Replaced by Other Biphenyl Methanols


Generic substitution among halogenated biphenyl methanols is unreliable due to the profound impact of halogen type, number, and positional isomerism on both physicochemical properties and chemical reactivity. Even seemingly minor changes in substitution pattern can drastically alter a compound's lipophilicity (LogP), electronic distribution, and metabolic stability, which are critical for structure-activity relationships (SAR) in drug discovery [1]. For instance, replacing fluorine with chlorine or moving a halogen substituent from the 2'-position to the 3'-position will yield a compound with a different XLogP3 and topological polar surface area (TPSA), potentially leading to divergent biological activity, solubility, or membrane permeability. The specific 2,6-dichloro-2',4'-difluoro substitution pattern of this compound produces a unique computed property set that cannot be replicated by its closest commercially available analogs, as detailed in Section 3.

Halogen shift Changing halogen type, count, or ring position alters XLogP3 and electronic distribution, which may shift SAR interpretation
Isomer mismatch Positional isomers yield different TPSA and H-bond acceptor profiles; closest analogs may not reproduce target interaction patterns
Reactivity drift Metabolic stability and cross-coupling reactivity are substitution-dependent; analog performance may not transfer directly

Quantifiable Differentiators of (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol Against Closest Analogs for Informed Procurement


Lipophilicity (XLogP3) Differentiation from Common Fluorinated and Chlorinated Biphenyl Methanol Analogs

The target compound exhibits a computed XLogP3 value that is distinct from several commercially available biphenyl methanol analogs. This difference in lipophilicity is a key determinant in predicting passive membrane permeability and oral absorption in drug discovery programs [1]. The target compound's XLogP3 of 4.1 indicates higher lipophilicity compared to several analogs, which may be advantageous for targets requiring greater membrane penetration or hydrophobic pocket binding.

Lipophilicity (XLogP3)
Reported
XLogP3 = 4.1; Δ 0.5–1.2 higher vs tested mono-halogenated or differently substituted analogs
Supports lipophilicity-based SAR interpretation; reported ranking context
Computed value; experimental logP confirmation recommended
Medicinal Chemistry Physicochemical Profiling Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor/Donor Profile vs. Unsubstituted Biphenyl Methanol

The target compound possesses a TPSA of 20.2 Ų, identical to unsubstituted biphenyl-4-ylmethanol, but features an increased number of hydrogen bond acceptors (3 vs. 1) due to the halogen substituents [1][2]. This increased acceptor count, while maintaining a low TPSA, suggests a unique capacity for halogen bonding interactions without compromising membrane permeability.

TPSA and H-Bond Profile
Reported
TPSA 20.2 Ų; 3 H-bond acceptors vs 1 for unsubstituted biphenyl-4-ylmethanol
Supports halogen-bond interaction profiling while preserving low TPSA
Computed descriptors; assay-context review needed
Medicinal Chemistry Drug-Likeness Physicochemical Properties

Exact Mass and Isotopic Distribution: A Distinct Signature for Mass Spectrometry-Based Assays

The unique isotopic distribution pattern arising from the presence of two chlorine atoms (3:1 ratio of ³⁵Cl/³⁷Cl) and two fluorine atoms provides a characteristic mass spectrometry signature that can be easily distinguished from non-chlorinated or mono-chlorinated analogs [1]. The exact monoisotopic mass is 287.9920266 Da.

Exact Mass & Isotopic Pattern
Reported
Monoisotopic mass 287.9920266 Da; distinctive M+2 / M+4 peaks from two chlorine atoms
Supports LC-MS/MS selectivity context for compound tracking
Computed mass; requires experimental verification in target matrix
Bioanalysis Mass Spectrometry Metabolite Identification

Verified Purity and Analytical Specification from a Reputable Vendor as a Procurement Baseline

Information from Matrix Scientific indicates this compound is supplied with verified purity (typical for custom synthesis building blocks) and includes hazard classification (H317, H319), providing a clear baseline for safe handling and experimental reproducibility . While specific purity percentages are not publicly listed, the provision of an MDL number (MFCD28400634) confirms the compound's unique structural identity and availability for quality control documentation upon request.

Vendor Identity & Handling
Data to verify
MDL MFCD28400634; hazard statements H317, H319
Supplier-reported identity; verify prior to synthesis use
Vendor catalog data; request COA for exact purity and lot-specific specs
Chemical Procurement Quality Control Synthetic Chemistry

Potential as a Synthetic Intermediate: A Class-Level Inference from Patent Literature

A foundational patent (IE-49208-B1) describes substituted [1,1'-biphenyl]-3-ylmethyl compounds, closely related to the target compound's class, as crucial intermediates in the production of insecticides [1]. While the patent does not explicitly exemplify (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol, the structural homology suggests it could serve a similar function, particularly given its specific halogenation pattern designed for reactivity and biological activity.

Class-Level Patent Precedent
Class-level
Patent IE-49208-B1 describes halogenated biphenyl methanols as insecticide intermediates
Class-level patent context; not compound-specific validation
Requires experimental confirmation for target compound utility
Agrochemical Synthesis Insecticide Development Bibliographic Analysis

Optimal Research and Industrial Application Scenarios for (2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol Based on Quantifiable Evidence


Medicinal Chemistry Lead Optimization: Enhancing Membrane Permeability in CNS or Intracellular Targets

For programs where increasing lipophilicity is a key objective without significantly expanding molecular size, this compound's XLogP3 of 4.1, which is 0.5 to 1.2 units higher than several mono-halogenated or differently substituted analogs, makes it a superior building block for enhancing passive permeability [1]. Its low TPSA of 20.2 Ų further supports its potential to cross biological membranes, while the presence of halogen bond acceptors offers opportunities for specific target engagement [1].

Development of Halogen-Enriched Fragment Libraries for Crystallographic Screening

The compound's unique combination of two chlorine and two fluorine atoms provides anomalous scattering signals for X-ray crystallography, and its computed properties (MW 289.10, TPSA 20.2 Ų) align with fragment-like characteristics [1]. It can serve as a versatile core for fragment-based drug discovery (FBDD), where the halogen atoms facilitate both binding site identification and subsequent structure-guided optimization.

Agrochemical Intermediate Synthesis Based on Class-Level Patent Precedence

Building on the patent literature describing halogenated biphenyl methanols as intermediates for novel insecticides, this compound can be utilized as a key building block in the synthesis of new cyclopropanecarboxylate or pyrethroid-like structures [1]. The specific 2,6-dichloro-2',4'-difluoro substitution may impart improved metabolic stability or target-site selectivity, as suggested by SAR trends in the agrochemical field.

Bioanalytical Method Development Leveraging a Distinctive Isotopic Signature

The characteristic M+2 and M+4 mass spectral pattern, resulting from the two chlorine atoms, allows for the development of highly selective and sensitive LC-MS/MS assays for this compound and its metabolites in complex biological matrices [1]. This is particularly valuable in pharmacokinetic studies where discrimination from endogenous compounds or other xenobiotics is critical.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
XLogP3 / TPSA profile
Membrane permeability assay context
Fragment-based library design
Halogen substitution pattern
Crystallographic screening context
Agrochemical intermediate synthesis
Class-level patent precedent
Synthetic route compatibility review
Bioanalytical method development
Isotopic distribution signature
LC-MS/MS selectivity context
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